molecular formula C6H11I B095191 trans-1-Iodo-1-Hexene CAS No. 16644-98-7

trans-1-Iodo-1-Hexene

Cat. No.: B095191
CAS No.: 16644-98-7
M. Wt: 210.06 g/mol
InChI Key: TUAPXMNNQGXDDV-AATRIKPKSA-N
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Description

Trans-1-Iodo-1-Hexene (TIH) is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. TIH has a wide range of applications in organic synthesis, biochemistry, and pharmacology. It is also used in the production of polymers and other synthetic materials. TIH has been studied extensively in the laboratory and has been found to have many useful properties. In

Scientific Research Applications

  • Isomerization and Catalysis : The isomerization of 1-hexene, a process relevant to trans-1-Iodo-1-Hexene, has been studied using sulfated mesoporous Ta oxides. These oxides showed significant conversion of 1-hexene to trans/cis-2-isomers, revealing their potential as effective catalysts in chemical transformations (Rao, Kang, & Antonelli, 2008).

  • Educational Applications : The iodochlorination of 1-hexene, closely related to this compound, has been utilized in practical courses encompassing inorganic, organic, computational chemistry, and NMR spectroscopy, indicating its utility as an educational tool (Sereda, 2006).

  • Reaction Mechanism Studies : Research has explored the reaction between 1-hexene and hydrogen on copper-chromium oxide catalysts, offering insights into reaction mechanisms relevant to similar compounds like this compound (Matsuzaki & Burwell, 1963).

  • Stereospecific Synthesis : The synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides, including trans-1-iodo-2-hexene, demonstrates the compound's role in stereospecific organic synthesis (Kim, Lee, Kim, & Sung, 2002).

  • Separation Technologies : Studies on the separation of 1-hexene and trans-3-hexene using ionic liquids highlight the importance of such compounds in developing new separation technologies for isomeric mixtures (Ji-qin et al., 2006).

  • Photochemical Reactions : Photocatalytic oxidation of 2-hexene on titanium dioxide, with relevance to this compound, was studied, showcasing the potential of photochemical methods in organic synthesis (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998).

Safety and Hazards

Trans-1-Iodo-1-Hexene is classified as having acute toxicity, being harmful if swallowed, and being toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

(E)-1-iodohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPXMNNQGXDDV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-98-7
Record name trans-1-Iodo-1-hexene
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